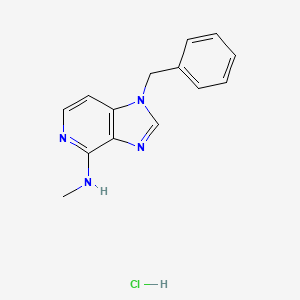
1H-Imidazo(4,5-c)pyridin-4-amine, N-methyl-1-(phenylmethyl)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazo(4,5-c)pyridin-4-amine, N-methyl-1-(phenylmethyl)-, monohydrochloride is a chemical compound with the molecular formula C14H14N4·HCl and a molecular weight of 274.7487 g/mol . This compound is known for its unique structure, which includes an imidazo-pyridine core, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazo(4,5-c)pyridin-4-amine, N-methyl-1-(phenylmethyl)-, monohydrochloride typically involves the following steps:
Formation of the Imidazo-Pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
N-Methylation:
Benzylation: The phenylmethyl group is introduced through a benzylation reaction using benzyl chloride in the presence of a base.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1H-Imidazo(4,5-c)pyridin-4-amine, N-methyl-1-(phenylmethyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazo-pyridine core, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted imidazo-pyridine derivatives.
Aplicaciones Científicas De Investigación
1H-Imidazo(4,5-c)pyridin-4-amine, N-methyl-1-(phenylmethyl)-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 1H-Imidazo(4,5-c)pyridin-4-amine, N-methyl-1-(phenylmethyl)-, monohydrochloride involves interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1H-Imidazo(4,5-c)pyridin-4-amine: Lacks the N-methyl and phenylmethyl groups.
N-Methyl-1H-imidazo(4,5-c)pyridin-4-amine: Lacks the phenylmethyl group.
1H-Imidazo(4,5-c)pyridin-4-amine, N-methyl-1-(phenylmethyl)-: Lacks the hydrochloride salt.
Uniqueness
1H-Imidazo(4,5-c)pyridin-4-amine, N-methyl-1-(phenylmethyl)-, monohydrochloride is unique due to its specific combination of functional groups and the presence of the hydrochloride salt, which can influence its solubility, stability, and biological activity.
Propiedades
Número CAS |
120537-48-6 |
|---|---|
Fórmula molecular |
C14H15ClN4 |
Peso molecular |
274.75 g/mol |
Nombre IUPAC |
1-benzyl-N-methylimidazo[4,5-c]pyridin-4-amine;hydrochloride |
InChI |
InChI=1S/C14H14N4.ClH/c1-15-14-13-12(7-8-16-14)18(10-17-13)9-11-5-3-2-4-6-11;/h2-8,10H,9H2,1H3,(H,15,16);1H |
Clave InChI |
GFVRYDSKJOUOQO-UHFFFAOYSA-N |
SMILES canónico |
CNC1=NC=CC2=C1N=CN2CC3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


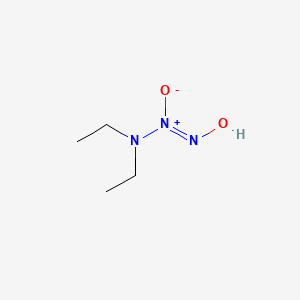
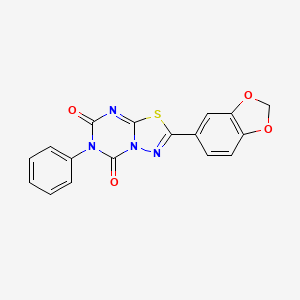
![22-amino-5,15,43-trichloro-2,31,44,47,49,64-hexahydroxy-21,35,38,54,56,59-hexaoxo-26-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B12755786.png)
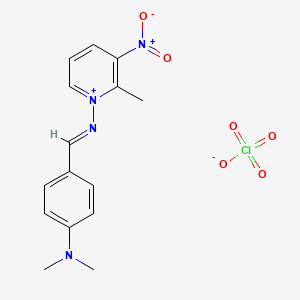

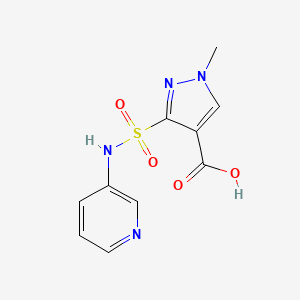
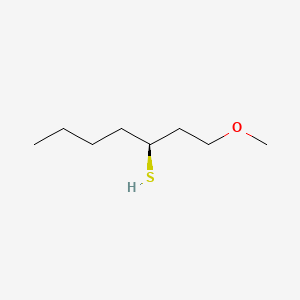
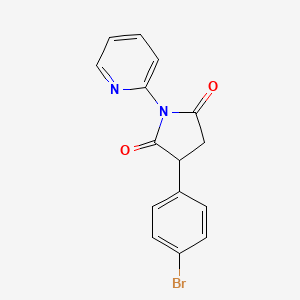
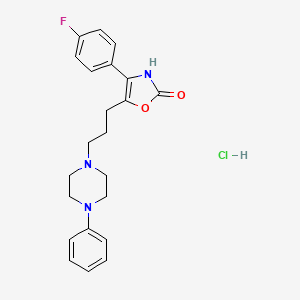
![(Z)-but-2-enedioic acid;[1-[2-oxo-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethyl]-4-phenylpiperidin-4-yl] propanoate](/img/structure/B12755832.png)
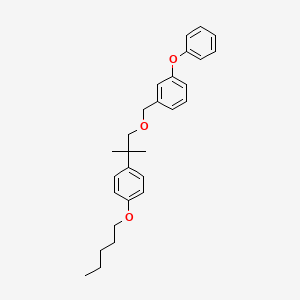
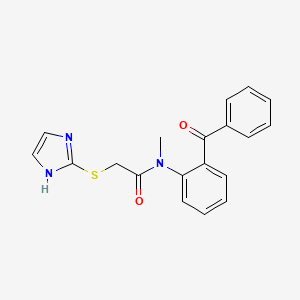
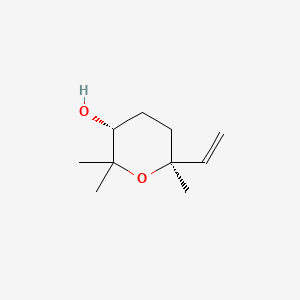
![7-methyl-3,11-diphenyl-2,4,5,9,10,12-hexazatetracyclo[11.4.0.02,6.08,12]heptadeca-1(17),3,5,8,10,13,15-heptaene](/img/structure/B12755862.png)
